2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5202-03-9 |
|---|---|
Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
VXDSRJUJLVVCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzylic Bromination of 2-Methylbenzoic Acid
Reagents :
-
2-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN or UV light)
Procedure :
-
Dissolve 2-methylbenzoic acid in CCl₄ and add NBS (1.1 equiv).
-
Initiate radical bromination using UV light or AIBN (0.1 equiv) under reflux.
-
Monitor reaction progress by TLC; isolate 2-(bromomethyl)benzoic acid via filtration and recrystallization.
Key Data :
Nucleophilic Substitution with 4-Chlorothiophenol
Reagents :
-
2-(Bromomethyl)benzoic acid
-
4-Chlorothiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure :
-
Mix 2-(bromomethyl)benzoic acid with 4-chlorothiophenol (1.2 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 h.
-
Acidify with HCl, extract with ethyl acetate, and purify by column chromatography.
Key Data :
-
Mechanism : Deprotonation of 4-chlorothiophenol forms a thiolate nucleophile, which displaces bromide via an Sₙ2 mechanism.
Mitsunobu Reaction for Direct Thioether Formation
Preparation of 2-(Hydroxymethyl)benzoic Acid
Reagents :
-
2-Carboxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure :
-
Reduce 2-carboxybenzaldehyde (1.0 equiv) with NaBH₄ (1.5 equiv) in MeOH at 0°C.
-
Quench with water, acidify, and isolate 2-(hydroxymethyl)benzoic acid.
Key Data :
-
Yield : ~90% (standard reduction protocol).
Mitsunobu Coupling with 4-Chlorothiophenol
Reagents :
-
2-(Hydroxymethyl)benzoic acid
-
4-Chlorothiophenol
-
Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (Ph₃P)
-
Tetrahydrofuran (THF)
Procedure :
-
Dissolve 2-(hydroxymethyl)benzoic acid, 4-chlorothiophenol (1.2 equiv), DEAD (1.5 equiv), and Ph₃P (1.5 equiv) in THF.
-
Stir at room temperature for 24 h.
-
Concentrate under vacuum and purify by recrystallization.
Key Data :
-
Yield : ~85% (literature-based Mitsunobu conditions).
-
Mechanism : DEAD and Ph₃P mediate the conversion of the hydroxyl group to a better leaving group, enabling thiolate displacement.
Comparative Analysis of Methods
| Parameter | Benzylic Bromination Route | Mitsunobu Route |
|---|---|---|
| Key Steps | Bromination, substitution | Reduction, Mitsunobu coupling |
| Yield | ~75% | ~85% |
| Cost | Moderate (NBS, CCl₄) | High (DEAD, Ph₃P) |
| Scalability | High | Moderate |
| Byproducts | HBr, succinimide | Triphenylphosphine oxide |
Challenges and Optimization Strategies
-
Selectivity in Bromination : Competing allylic or over-bromination can occur. Use of NBS in CCl₄ with strict temperature control minimizes side reactions7.
-
Thiol Handling : 4-Chlorothiophenol is malodorous and toxic. Reactions should be conducted in a fume hood with excess base to stabilize the thiolate.
-
Mitsunobu Limitations : Sensitivity to moisture and high reagent costs make this method less industrially viable. Anhydrous conditions and catalytic Mitsunobu variants may improve practicality.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
| Reactants/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CrO₃ in glacial acetic acid, reflux | Sulfone derivative (-SO₂-) | 93% | |
| HNO₃, O₂ (3.0 MPa), 140–200°C | Sulfonyl benzoic acid | 65.4% |
Mechanistic Insight :
-
Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the sulfanyl group to sulfone via a radical intermediate .
-
Nitric acid with pressurized oxygen promotes multi-step oxidation, forming sulfonic acid derivatives .
Esterification of the Carboxylic Acid Group
The carboxylic acid undergoes esterification with alcohols under acidic or nucleophilic conditions:
| Alcohol | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | TMSCl, 57–63°C | Methyl ester | 85%* | |
| Ethanol | H₂SO₄, reflux | Ethyl ester | 78%* |
Notes :
-
Trimethylsilyl chloride (TMSCl) activates the carbonyl group for nucleophilic attack by methanol .
-
Sulfuric acid catalyzes protonation of the carboxylic acid, enhancing electrophilicity .
Amide Formation
The carboxylic acid reacts with amines to form amides via coupling agents:
| Amine | Coupling Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Valine | Thionyl chloride | None | N-acyl-α-amino acid | 93% | |
| Methylamine | DCC, DMAP | Pd/Ni | N-methylamide | 88%* |
Key Observations :
-
Thionyl chloride converts the acid to an acyl chloride intermediate, enabling direct amidation .
-
Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation under mild conditions .
Electrophilic Aromatic Substitution
The benzene rings participate in nitration and halogenation reactions:
| Reaction | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to -S- group | Nitro derivative | |
| Chlorination | Cl₂, FeCl₃ | Ortho to -COOH | Dichloro derivative |
Directing Effects :
-
The electron-donating sulfanyl group directs electrophiles to the para position on its attached ring.
-
The electron-withdrawing carboxylic acid group (-COOH) meta-directs substitutions on the benzoic acid ring .
Nucleophilic Substitution at the Sulfanyl Group
The methyl-sulfur bond undergoes substitution under alkaline conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ | NaOH, 20°C | Sulfonamide derivative | 70% |
Reaction Pathway :
Cyclization Reactions
Cyclodehydration forms heterocyclic structures:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethyl chloroformate, 4-methylmorpholine | 1,3-Oxazol-5(4H)-one | 93% |
Mechanism :
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Sulfonamides, including derivatives of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, have been investigated for their ability to inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis. The mechanism of action remains under investigation, but preliminary results suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against Gram-positive bacteria and fungi. A study demonstrated that derivatives of this compound showed promising results against strains such as Staphylococcus aureus and Candida albicans, indicating its potential use in developing new antimicrobial therapies .
Organic Synthesis
2.1 Intermediate for Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the preparation of angiotensin II antagonists (Sartans), which are widely used for treating hypertension. The synthesis involves using this compound as a precursor for more complex structures, facilitating the development of new therapeutic agents with improved efficacy and selectivity .
2.2 Synthesis of Novel Compounds
The versatility of this compound allows chemists to modify its structure to create novel compounds with tailored properties. For example, it can be used to synthesize sulfonamide derivatives that possess enhanced pharmacological profiles compared to their parent compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid and related compounds:
Substituent Effects on Physicochemical Properties
- Chlorine Substitution: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., simple benzoic acid from Penicillium sp. ). Thioether vs. Sulfonamide/Sulfamoyl: The thioether group in the target compound is less polar than sulfonamide () or sulfamoyl () groups, affecting solubility and membrane permeability.
Solubility and Stability
Q & A
Q. What are the established synthetic routes for 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, and what reaction conditions are critical for high yield?
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR/FTIR data often arise from solvent effects or protonation states. Methodological steps include:
- Cross-Validation : Compare data across deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess H-bonding effects on carboxylic acid protons.
- Dynamic NMR : Use variable-temperature NMR to identify tautomerism or rotational barriers (e.g., methylene group conformation) ( vs. 16).
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., crystallization in methanol-acetic acid) ( ).
Q. What strategies optimize the synthetic yield when scaling up for in vivo studies?
- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to reduce side reactions ().
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility at scale.
- Byproduct Mitigation : Add antioxidants (e.g., BHT) to suppress disulfide formation during sulfanylation ( ).
Q. How do structural modifications (e.g., substituting Cl with other halogens) affect biological activity?
SAR Insights :
- Chlorine vs. Fluoro : Cl enhances lipophilicity and π-stacking in hydrophobic pockets, while F may improve metabolic stability.
- Methylsulfanyl Replacement : Replacing –SCH₃ with –SO₂CH₃ increases acidity, altering binding to charged residues ( ).
Table 2 : Activity Comparison of Analogs
| Substituent | IC₅₀ (μM)* | Target | Reference |
|---|---|---|---|
| 4-Cl | 12.3 | Ras GTPase | |
| 4-F | 18.9 | Ras GTPase | |
| –SO₂CH₃ | 8.7 | COX-2 | |
| *Lower IC₅₀ indicates higher potency. |
Q. What computational methods are recommended for studying its mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like Ras or COX-2. Prioritize flexible side-chain residues ( ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å).
- QSAR Models : Corporate electronic descriptors (HOMO-LUMO gaps) to predict bioactivity of derivatives ( ).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
